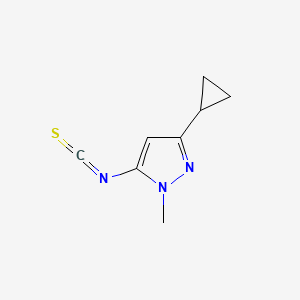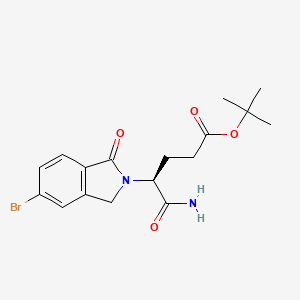![molecular formula C21H18O3 B13913941 4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a benzyloxy group, a methoxy group, and an aldehyde functional group attached to a biphenyl structure. It is used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde typically involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with appropriate aminophenol derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and benzyloxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 4-(benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 4-(benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde is used in several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrophobic interactions and hydrogen bonding with target proteins, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Benzyloxyphenylacetic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-(Benzyloxy)phenol: Lacks the biphenyl structure and contains a phenol group.
Uniqueness
4-(Benzyloxy)-2’-methoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups and biphenyl structure, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C21H18O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
5-(2-methoxyphenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C21H18O3/c1-23-21-10-6-5-9-19(21)17-11-12-20(18(13-17)14-22)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI-Schlüssel |
BKXDPXXOEQIDDF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)






